molecular formula C19H20ClN5O2 B6573963 N-(4-chlorophenyl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide CAS No. 1019099-37-6

N-(4-chlorophenyl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide

Cat. No.: B6573963
CAS No.: 1019099-37-6
M. Wt: 385.8 g/mol
InChI Key: XUOKSVGRSSJYTD-UHFFFAOYSA-N
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Description

This compound is a synthetic heterocyclic molecule combining pyrazole, pyrimidine, and acetamide pharmacophores. Its structure features a 4-chlorophenyl group linked via an acetamide bridge to a pyrimidine ring substituted with a 3,5-dimethylpyrazole moiety and an ethyl group at position 2.

Key structural attributes:

  • Pyrazole ring (3,5-dimethyl): Enhances metabolic stability and modulates electronic properties.
  • Pyrimidine-6-one core: Provides hydrogen-bonding sites (C=O and NH groups) for target interactions.
  • 4-Chlorophenyl group: Introduces hydrophobic and electron-withdrawing effects, influencing bioavailability and receptor binding.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[2-(3,5-dimethylpyrazol-1-yl)-4-ethyl-6-oxopyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN5O2/c1-4-15-10-18(27)24(19(22-15)25-13(3)9-12(2)23-25)11-17(26)21-16-7-5-14(20)6-8-16/h5-10H,4,11H2,1-3H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUOKSVGRSSJYTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)N(C(=N1)N2C(=CC(=N2)C)C)CC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of structurally related compounds reveals critical differences in substituents, physicochemical properties, and biological activity. Below is a detailed comparison based on the evidence:

Table 1: Structural and Functional Comparison

Compound Name / ID Key Substituents Melting Point (°C) Notable Spectral Data (IR/NMR) Biological/Functional Notes
Target Compound 4-Chlorophenyl, 4-ethyl, 3,5-dimethylpyrazole Not reported Predicted IR: ~1720 cm⁻¹ (C=O), ~1600 cm⁻¹ (C=N) Hypothesized kinase inhibition or antimicrobial activity (analog-based)
4-(4-Butyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-chlorophenyl)carbamoyl]-3-pyridinesulfonamide Sulfonamide, pyridine, 4-butyl 138–142 IR: 1726 cm⁻¹ (C=O); NMR: δ 9.27 (NH) Antimicrobial activity (gram-positive bacteria)
2-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide 4-Trifluoromethylphenyl, 5-ethyl, 4-methyl Not reported MS (ESI): [M+H]+ = 445.2 Enhanced lipophilicity (CF3 group)
(R)-2-(4-(2-((1-(5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)pyrrolidin-3-yl)oxy)pyridin-4-yl)-3,5-dimethyl-1H-pyrazol-1-yl)-N-cyclopropylacetamide Pyridazine, pyrrolidine, cyclopropylamide Not reported Synthetic yield: 76% (HBTU-mediated coupling) Potential kinase inhibition (pyridazine core)

Key Observations:

Substituent Effects on Bioactivity: The 4-chlorophenyl group in the target compound (vs. In contrast, the CF3 group in increases metabolic resistance and steric bulk, possibly altering target selectivity. The ethyl group at position 4 (target compound) vs. methyl in may enhance conformational flexibility, affecting binding kinetics .

Spectral and Physical Properties :

  • The target compound’s predicted IR absorption (~1720 cm⁻¹ for C=O) aligns with analogs like , which show strong carbonyl stretches (1726 cm⁻¹). NMR signals for NH groups (e.g., δ 9.27 in ) suggest similar hydrogen-bonding capacity.
  • Melting points for sulfonamide analogs (e.g., 138–142°C in ) are higher than acetamide derivatives, likely due to increased crystallinity from sulfonamide hydrogen bonding .

Synthetic Accessibility :

  • The target compound’s synthesis may mirror methods in , where HBTU-mediated coupling achieves high yields (76%). However, replacing pyridazine with pyrimidine (as in the target) could simplify purification due to reduced ring strain.

Hydrogen-Bonding Patterns: The pyrimidine-6-one core in the target compound enables dual hydrogen-bond donor/acceptor interactions (C=O and NH), akin to pyridazine derivatives in . Graph-set analysis (as discussed in ) would predict cyclic hydrogen-bond motifs, influencing crystal packing and solubility.

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